N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent.
Materials Science: Thiazole derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While specific safety data for “N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” was not found, it’s important to handle all chemicals with care, using appropriate personal protective equipment and following safety guidelines .
Future Directions
Thiazole derivatives have been the focus of much research due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, including "N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide" . This could lead to the development of new drugs with improved efficacy and fewer side effects.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to exhibit a wide range of biological activities . They have been associated with various targets, including enzymes and receptors in biological systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a variety of biological activities, such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, and others . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with thiazole-containing compounds, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxybenzamide moiety. One common synthetic route includes the reaction of 2-aminothiazole with 2-methoxybenzaldehyde to form the intermediate Schiff base, which is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with 3-phenoxybenzoyl chloride under basic conditions to yield the target compound .
Chemical Reactions Analysis
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Comparison with Similar Compounds
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used to treat fungal infections.
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-27-21-13-6-5-12-19(21)20-15-29-23(24-20)25-22(26)16-8-7-11-18(14-16)28-17-9-3-2-4-10-17/h2-15H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXGDDEKHWGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.